molecular formula C15H23NO3 B1666660 Benzoic acid, 5-amino-2-(octyloxy)- CAS No. 13737-93-4

Benzoic acid, 5-amino-2-(octyloxy)-

Cat. No. B1666660
CAS RN: 13737-93-4
M. Wt: 265.35 g/mol
InChI Key: HPWUSHVGTQVRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-amino-2-(octyloxy)- is a bioactive chemical.

Scientific Research Applications

Electrochemical Behavior and Kinetics

Research by Mandić et al. (2004) explores the electrochemical reduction of benzoic acid derivatives. They focus on the impact of substituents and pH on the electrochemical behavior, ultimately leading to products like 5-amino salicylic acid. This study is significant for understanding the electrochemical properties of benzoic acid derivatives in various conditions (Mandić, Nigović, & Šimunić, 2004).

Chromogenic Substrates for Enzymatic Hydrolysis

Arroyo et al. (2002) synthesized benzoic acid derivatives as chromogenic substrates to determine aliphatic penicillin acylase activity. Their study highlights the use of these compounds in detecting enzyme activity, crucial for understanding biochemical processes (Arroyo et al., 2002).

Antibacterial Activity of Derivatives

Banday, Mattoo, and Rauf (2010) investigated the antibacterial properties of benzoic acid derivatives. They found certain compounds to exhibit significant antimicrobial activity against bacteria like E. coli, showcasing the potential of these compounds in medicinal chemistry (Banday, Mattoo, & Rauf, 2010).

Biosynthesis in Natural Products

Kang, Shen, and Bai (2012) provided a comprehensive review of the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid (AHBA). This work is crucial for understanding the chemical pathways in the natural synthesis of complex organic compounds (Kang, Shen, & Bai, 2012).

Crystal Structure Analysis

Hemamalini and Fun (2010) explored the crystal structure of benzoic acid compounds, providing insights into their molecular interactions and hydrogen bonding. This research is vital for understanding the material properties of these compounds (Hemamalini & Fun, 2010).

Synthesis of Bioactive Compounds

Songis et al. (2007) synthesized enantiopure bicyclic β-amino acids from benzoic acid derivatives. Their work highlights the synthetic routes to create bioactive compounds with potential pharmaceutical applications (Songis et al., 2007).

Metal Complex Formation and Biological Activity

Jaber, Kyhoiesh, and Jawad (2021) focused on the synthesis of metal complexes involving benzoic acid derivatives, examining their antibacterial and antifungal activities. This study bridges the gap between inorganic synthesis and biological applications (Jaber, Kyhoiesh, & Jawad, 2021).

Bacterial Growth Inhibition

Wang et al. (2016) synthesized benzoic acid derivatives and tested their effects on bacterial growth, finding compounds that act synergistically with antibiotics. This research is crucial for developing new antimicrobial strategies (Wang et al., 2016).

Co-Crystallization and Polymorphism

Skovsgaard and Bond (2009) investigated the co-crystallization of benzoic acid derivatives, providing insights into polymorphism and molecular interactions, essential for materials science (Skovsgaard & Bond, 2009).

Synthesis and Antifungal Activity

Slobodianiuk et al. (2019) synthesized N-acyl derivatives of anthranilic acid, including benzoic acid derivatives, assessing their antifungal activity against Candida albicans, important for developing new antifungal agents (Slobodianiuk et al., 2019).

Spectroscopic Identification and Synthesis of New Compounds

Azeez and Hamad (2017) worked on the synthesis and spectroscopic identification of new compounds containing benzoic acid, contributing to the field of organic chemistry and material science (Azeez & Hamad, 2017).

properties

CAS RN

13737-93-4

Product Name

Benzoic acid, 5-amino-2-(octyloxy)-

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

5-amino-2-octoxybenzoic acid

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(16)11-13(14)15(17)18/h8-9,11H,2-7,10,16H2,1H3,(H,17,18)

InChI Key

HPWUSHVGTQVRIV-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS RN

13737-93-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, 5-amino-2-(octyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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